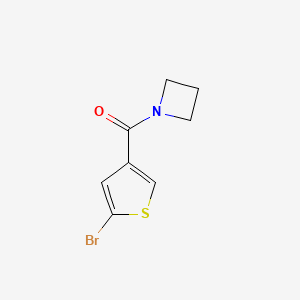![molecular formula C13H11F2NO B8199546 4,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8199546.png)
4,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-2-amine is a fluorinated biphenyl derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity. The presence of fluorine atoms can significantly alter the electronic properties of the molecule, making it useful in various applications, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction. For instance, a methoxy-substituted biphenyl compound can be treated with a fluorinating agent under specific conditions to introduce the fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes, such as crystallization and chromatography, are crucial to obtain high-purity compounds suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as hydrogen gas (H_2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K_2CO_3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the biphenyl structure .
Applications De Recherche Scientifique
4,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the role of fluorine in biochemical processes.
Medicine: Fluorinated biphenyl derivatives are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Mécanisme D'action
The mechanism of action of 4,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-2-amine
- 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine
- 2,4-Difluoro-3’-methoxy-[1,1’-biphenyl]-5-amine
Uniqueness
4,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-2-amine is unique due to its specific substitution pattern, which can significantly influence its chemical and biological properties. The position of the fluorine and methoxy groups can affect the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Propriétés
IUPAC Name |
4,5-difluoro-2-(3-methoxyphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-17-9-4-2-3-8(5-9)10-6-11(14)12(15)7-13(10)16/h2-7H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYKYEWBKCZGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,5-Difluoro-3'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8199541.png)
![4,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8199545.png)
![4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199549.png)
![3'-Chloro-4,5-difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B8199552.png)
![4,5-Difluoro-4'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8199555.png)
![4,5-Difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8199559.png)
